Chlorothymol
Overview
Description
Chlorothymol, also known as 4-Chloro-2-isopropyl-5-methylphenol, is a derivative of thymol . It is used as a disinfectant and is found in several products, including veterinary use products . It is also used in the treatment of otitis externa and nasal congestion .
Synthesis Analysis
Chlorothymol can be synthesized biologically from thymol using a natural chloroperoxidase . This process initiates the synthesis of chlorothymol under very benign conditions . The synthetic procedure is being further optimized to enable large-scale synthesis of chlorothymol .Molecular Structure Analysis
The molecular formula of Chlorothymol is C10H13ClO . It has a molecular weight of 184.66 .Chemical Reactions Analysis
The conversion of thymol and carvacrol into antimicrobials by (electro)enzymatic halogenation was investigated, using a chloroperoxidase (CPO) catalyzed process . This process enables the biotechnological production of chlorothymol .Scientific Research Applications
Biotechnological Production
Chlorothymol is created through biotechnological processes, notably in the enzymatic halogenation of phenolic monoterpenes like thymol and carvacrol. This process is catalyzed using chloroperoxidase (CPO) and enables the production of chlorothymol, among other compounds, with high conversion rates and yields (Getrey et al., 2014).
Antimicrobial Activities
Chlorothymol is synthesized from thymol and investigated for its antibacterial and antifungal activities. Studies show that derivatives like 4-chlorothymol have significant activity against various bacterial strains and fungi, indicating their potential in antimicrobial applications (Kaur et al., 2013).
Agricultural Applications
Chlorothymol is used in agriculture, particularly as a fungicide. Its degradation behavior in water/sediment systems under different conditions has been studied, providing insights into its environmental impact and efficacy in agricultural settings (Kwon & Armbrust, 2006).
Potential in Antimalarial Therapy
4-Chlorothymol exhibits potential as an antimalarial agent. It impedes the redox defense system in Plasmodium falciparum and shows promising results in both in vitro and in vivo assays, highlighting its potential for use in malaria treatment (Kumar et al., 2021).
Soil Biology and Chemistry
In soil biology, the dissipation rate of chlorothymol in soils with different fertilizing practices has been explored. Findings suggest that chlorothymol's degradation in soil can be accelerated by certain soil amendments,like farmyard manure. This accelerated dissipation is mainly attributed to abiotic actions and has implications for environmental safety and efficacy in agricultural use (Katayama, Mori, & Kuwatsuka, 1995).
Safety And Hazards
Future Directions
Chlorothymol has shown potential as an antimalarial agent, which may also be effective in combination with existing antiplasmodial drugs against chloroquine-resistant P. falciparum infection . In addition, a biological route for the synthesis of chlorothymol has been developed, which may make this compound even more attractive for consumer products .
properties
IUPAC Name |
4-chloro-5-methyl-2-propan-2-ylphenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClO/c1-6(2)8-5-9(11)7(3)4-10(8)12/h4-6,12H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFZXVMNBUMVKLN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)C(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2041547 | |
Record name | 6-Chlorothymol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2041547 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Chlorothymol | |
CAS RN |
89-68-9 | |
Record name | Chlorothymol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=89-68-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Chlorothymol [NF] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000089689 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Chlorothymol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406261 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Chlorothymol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4964 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Phenol, 4-chloro-5-methyl-2-(1-methylethyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 6-Chlorothymol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2041547 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-chlorothymol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.755 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CHLOROTHYMOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LJ25TI0CVT | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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